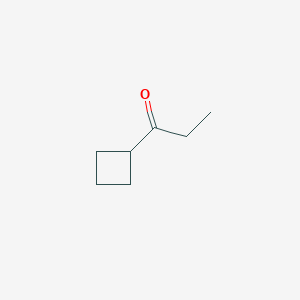

1-Cyclobutylpropan-1-one

説明

1-Cyclobutylpropan-1-one is a cyclic ketone featuring a cyclobutane ring directly attached to the carbonyl group of propanone. Cyclobutyl groups are known for their moderate ring strain (compared to the highly strained cyclopropane) due to the four-membered ring’s bond angle distortion, which influences reactivity and stability . The compound’s molecular formula is inferred as $ C7H{10}O $, with a molecular weight of 110.15 g/mol. Its synthesis likely involves cyclobutane ring formation via [2+2] cycloaddition or alkylation strategies, followed by ketone functionalization. Applications may span pharmaceutical intermediates or materials science, leveraging the cyclobutane ring’s unique stereoelectronic properties .

特性

IUPAC Name |

1-cyclobutylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUYAMSMLGMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-17-2 | |

| Record name | 1-cyclobutylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propionyl chloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclobutylpropan-1-one precursors. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.

化学反応の分析

Types of Reactions: 1-Cyclobutylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, particularly with organometallic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products:

Oxidation: Cyclobutylpropanoic acid.

Reduction: Cyclobutylpropanol.

Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

科学的研究の応用

1-Cyclobutylpropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 1-cyclobutylpropan-1-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1-Cyclobutylpropan-1-one with structurally related compounds, focusing on molecular features, reactivity, and applications:

Key Comparative Insights:

Ring Strain and Reactivity: Cyclopropane derivatives (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) exhibit higher ring strain (≈27 kcal/mol) than cyclobutane analogs (≈26 kcal/mol), leading to greater reactivity in ring-opening reactions or cycloadditions . Cyclobutylpropanone’s reduced strain may enhance thermal stability, favoring applications requiring prolonged shelf-life.

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions.

- Electron-donating groups (e.g., hydroxymethyl in ) stabilize the carbonyl via resonance, reducing reactivity but improving solubility.

Functional Group Diversity :

- Carboxylic acid and amide groups (e.g., 1-Carbamoylcyclobutane-1-carboxylic Acid ) expand utility in peptidomimetics or coordination chemistry.

- Bromine in indole derivatives () introduces sites for cross-coupling reactions, critical in medicinal chemistry.

Synthetic Applications: Cyclopropane ketones are often intermediates in natural product synthesis (e.g., terpenes) .

Research Findings and Limitations

- Synthesis Challenges : Cyclobutylpropan-1-one’s synthesis may require stringent conditions (e.g., UV light for [2+2] cycloadditions), unlike cyclopropane analogs that utilize Simmons–Smith reactions .

- Biological Activity : Cyclopropane derivatives show higher antimicrobial activity in some studies, attributed to increased membrane permeability from ring strain . Cyclobutane analogs are less explored but may offer reduced toxicity profiles.

- Data Gaps: Limited experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) necessitates further characterization.

生物活性

1-Cyclobutylpropan-1-one, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to a propanone structure. Its chemical structure can be represented as follows:

This compound is classified as a ketone and is known for its flammable nature and irritant properties, which necessitate careful handling in laboratory environments .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly as an agonist for G-protein coupled receptors (GPCRs). Specifically, it has been noted for its potential in treating metabolic disorders such as Type 2 diabetes through its interaction with GPR40 .

Key Findings:

- GPR40 Agonism : Compounds similar to this compound have shown promising results in enhancing insulin secretion and lowering blood glucose levels in rodent models .

- Antidiabetic Potential : The compound may help manage conditions associated with diabetes, including obesity and lipid disorders .

The mechanism by which this compound exerts its biological effects primarily involves the activation of GPR40, which plays a crucial role in glucose-dependent insulin secretion. This receptor's activation leads to improved glucose homeostasis and may provide therapeutic benefits for individuals with metabolic syndrome .

Study on Antidiabetic Effects

A notable study evaluated the effects of various compounds similar to this compound on glucose metabolism. The results indicated that these compounds significantly enhanced insulin secretion in response to glucose stimulation in vitro. This suggests a potential application of this compound in developing new antidiabetic therapies.

| Compound | Effect on Insulin Secretion | Reference |

|---|---|---|

| This compound | Increased secretion | |

| Similar Agonist A | Enhanced glucose uptake | |

| Similar Agonist B | Reduced fasting glucose levels |

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified as an irritant and poses flammability risks, which should be taken into account during handling and application in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。